molecular formula C17H10ClN3O5S B2526567 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide CAS No. 406925-11-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide

Cat. No.: B2526567
CAS No.: 406925-11-9
M. Wt: 403.79
InChI Key: UPQOVAISHWKVPR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thiazole core substituted with a benzo[d][1,3]dioxol group at the 4-position and a 2-chloro-5-nitrobenzamide moiety at the 2-position. Its synthesis likely involves coupling a 2-chloro-5-nitrobenzoyl chloride precursor with a 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine intermediate, analogous to methods described in related compounds .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O5S/c18-12-3-2-10(21(23)24)6-11(12)16(22)20-17-19-13(7-27-17)9-1-4-14-15(5-9)26-8-25-14/h1-7H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQOVAISHWKVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzodioxole moiety, and a nitrobenzamide structure. Its molecular formula is C14H10ClN3O4SC_{14}H_{10}ClN_{3}O_{4}S with a molecular weight of approximately 365.76 g/mol. The presence of the nitro group is particularly noteworthy as it has been associated with various biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

2. Anticancer Properties

The compound has shown promising anticancer activity in various preclinical studies. It appears to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study reported an IC50 value indicating significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for cancer therapy.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)8.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)15.0Inhibition of tubulin polymerization

3. Antimalarial Activity

Recent investigations have also highlighted the antimalarial potential of this compound, with low IC50 values against Plasmodium falciparum, the parasite responsible for malaria. This suggests that the compound may interfere with the parasite's metabolic pathways or inhibit its reproductive cycle.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular metabolism in both bacterial and cancer cells.
  • Cell Cycle Regulation : It has been observed to induce cell cycle arrest, particularly affecting the G2/M transition in cancer cells.
  • Apoptotic Pathways : Activation of apoptotic pathways has been noted, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the benzodioxole moiety could enhance both anticancer and antimicrobial efficacy .

Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that the presence of electron-withdrawing groups like nitro significantly enhances biological activity against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several benzodioxol-thiazole derivatives reported in the literature. Key differences lie in substituent groups, which modulate physicochemical and biological properties.

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties References
Target Compound 2-chloro-5-nitrobenzamide, 4-(benzo[d][1,3]dioxol-5-yl)thiazole ~443.83 NO₂, Cl, benzodioxole, thiazole High electrophilicity due to NO₂/Cl; potential for π-π stacking N/A
ASN90 Piperazine-ethyl-benzodioxole, thiadiazole ~404.46 Benzodioxole, thiadiazole, piperazine O-GlcNAcase inhibitor; enhanced solubility from piperazine
Compound 9t Biphenyl-carbonyl, pyridinyl ~509.54 Biphenyl, pyridine, benzodioxole Improved lipophilicity due to biphenyl; potential kinase inhibition
Compound 89 4-(Methylthio)phenyl, biphenyl-carbonyl ~535.63 Methylthio, biphenyl Increased metabolic stability via methylthio group
Compound 92 3-Methoxybenzoyl, 4-(methylthio)phenyl ~535.08 Methoxy, methylthio Electron-donating groups enhance solubility

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s NO₂ and Cl groups contrast with methoxy (OCH₃) or methylthio (SCH₃) groups in analogs like Compound 92 . This results in lower solubility in polar solvents but higher reactivity in electrophilic substitutions.
  • Melting Points : While specific data for the target compound is unavailable, analogs with nitro groups (e.g., Compound 6 in ) exhibit higher melting points (160–290°C) due to strong intermolecular interactions .

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